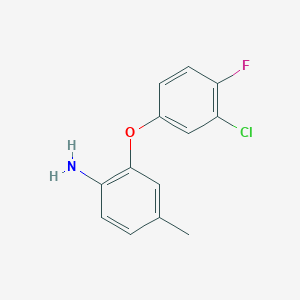

4-(4-苄基苯氧基)-3-氯苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(4-Benzylphenoxy)-3-chloroaniline is a chemical of interest in various research studies due to its potential applications and reactivity. It is related to 4-chloroaniline derivatives, which have been the subject of several investigations. These studies have explored different aspects of the compound's behavior, including its generation, reactivity, and potential for forming novel complexes and derivatives.

Synthesis Analysis

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline, which is structurally related to the compound of interest, has been described in the literature. The synthesis involves the reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl2, resulting in high yield, high purity, and free of tin residues. This process is suitable for kilogram-scale synthesis and could potentially be adapted for the synthesis of 4-(4-Benzylphenoxy)-3-chloroaniline .

Molecular Structure Analysis

The molecular structure of related compounds, such as the novel binary organic complex formed from 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde, has been studied using XRD, confirming the formation of the complex and identifying the crystal structure and atomic packing. This suggests that similar analytical techniques could be employed to determine the molecular structure of 4-(4-Benzylphenoxy)-3-chloroaniline .

Chemical Reactions Analysis

The reactivity of 4-chloroaniline derivatives has been extensively studied. For instance, the generation and reactivity of the 4-aminophenyl cation, which could be a reactive intermediate in the chemistry of 4-(4-Benzylphenoxy)-3-chloroaniline, have been explored. This cation exhibits electrophilic substitution reactions with various aromatic compounds and can be trapped by nucleophiles . Additionally, the electrochemical oxidation of 4-chloroaniline has been investigated, leading to the synthesis of derivatives such as 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide, which could provide insights into the electrochemical behavior of 4-(4-Benzylphenoxy)-3-chloroaniline .

Physical and Chemical Properties Analysis

The physicochemical properties of a novel binary organic complex involving 4-chloroaniline have been characterized, including heat of fusion, entropy of fusion, and refractive index. These properties are crucial for understanding the behavior of the compound under various conditions and could be relevant for the analysis of 4-(4-Benzylphenoxy)-3-chloroaniline . The electrochemical study of 4-chloroaniline also contributes to the understanding of its physical and chemical properties, particularly in terms of its oxidation behavior and the stability of its intermediates and products .

科学研究应用

光解和化学反应性

4-氯苯胺是一种相关化合物,在极性介质中发生光解异裂,形成三重态苯基阳离子。这些阳离子在各种化学反应中都有应用,例如亲电取代和还原过程 (Guizzardi 等人,2001)。

环境化学中的交联

在真菌酚氧化酶的存在下,4-氯苯胺可以与酚酸交联,形成杂化化合物。这一反应对理解农药降解和土壤化学具有重要意义 (Bollag 等人,1983)。

抗菌化合物的合成

研究表明,4-氯苯胺的衍生物可以合成并表现出抗菌活性。这些化合物是开发新型抗菌剂的潜在候选者 (Patel 等人,2011;Patel 和 Patel,2012)。

晶体结构分析

对 4-氯苯胺衍生物(如 1-氯-2-甲基-4-硝基苯)的晶体结构的研究提供了对分子几何结构和分子间相互作用的见解。这对于材料科学和分子工程应用非常有价值 (Saeed 和 Simpson,2012)。

聚合材料的开发

含有 4-氯苯胺衍生物的新型聚酰亚胺表现出优异的热稳定性和在极性溶剂中的溶解性,使其适用于高性能聚合物材料 (Khosa 等人,2014)。

属性

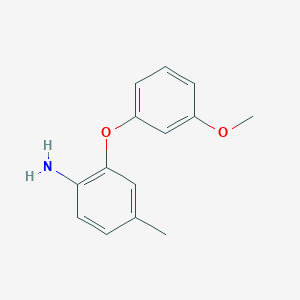

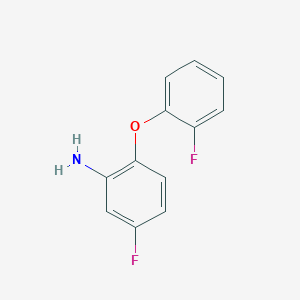

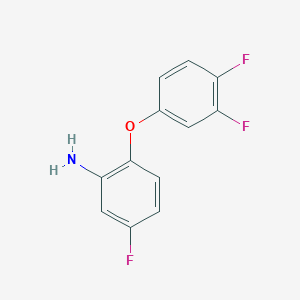

IUPAC Name |

4-(4-benzylphenoxy)-3-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c20-18-13-16(21)8-11-19(18)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWSSGFMEFUZIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649866 |

Source

|

| Record name | 4-(4-Benzylphenoxy)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylphenoxy)-3-chloroaniline | |

CAS RN |

84866-01-3 |

Source

|

| Record name | 4-(4-Benzylphenoxy)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)